molecular formula C8H8BrNO B057096 2'-Bromoacetanilide CAS No. 614-76-6

2'-Bromoacetanilide

Cat. No. B057096
CAS RN: 614-76-6
M. Wt: 214.06 g/mol
InChI Key: VOBKUOHHOWQHFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 2'-Bromoacetanilide has been explored through various palladium-catalyzed reactions. For instance, o-alkynyltrifluoroacetanilides react with 1-bromoalkynes to yield 2-substituted 3-alkynylindoles, which serve as intermediates for further chemical transformations (Arcadi et al., 2005). Another approach involves the palladium-catalyzed reaction of aryl and heteroaryl bromides with o-alkynyltrifluoroacetanilides, leading to 2-substituted 3-aryl- and heteroarylindoles (Cacchi et al., 2003).

Molecular Structure Analysis

The molecular structure and properties of 2-Bromo-4-fluoroacetanilide, a compound related to 2'-Bromoacetanilide, have been thoroughly investigated using density functional theory (DFT). This analysis includes optimized structural parameters, vibrational frequencies, and molecular docking, providing insights into the molecule's stability and reactivity (Arulaabaranam et al., 2020).

Chemical Reactions and Properties

2-Bromo-6-isocyanopyridine, as an example, showcases the versatility of bromoacetanilide derivatives in multicomponent chemistry. It highlights the synthetic efficiency and the potential for creating complex molecules from simple bromoacetanilide derivatives (van der Heijden et al., 2016).

Physical Properties Analysis

The liquid chromatographic determination of bromide after pre-column derivatization to 4-bromoacetanilide has permitted sensitive and accurate determination of bromide, showcasing the compound's utility in analytical chemistry (Verma et al., 1988).

Chemical Properties Analysis

Green synthesis approaches have been applied to derivatives of acetanilide, illustrating the potential for environmentally friendly synthetic routes. For instance, 4-bromoacetanilide can be synthesized from aniline through a green approach, emphasizing the relevance of such compounds in sustainable chemistry practices (Biswas & Mukherjee, 2017).

Scientific Research Applications

  • Analytical Chemistry and Environmental Applications :

    • 2'-Bromoacetanilide is used in liquid chromatographic determination of bromide after pre-column derivatization. This method has been applied to determine bromide in natural and seawater, pharmaceutical formulations, and blood, with a detection limit of 0.2 ng of bromide (Verma et al., 1988).
    • It is also used for the determination of bromine in organic compounds by high-performance liquid chromatography. This method is rapid, precise, and can detect as low as 0.2 ng of bromine (Jain et al., 1990).
  • Pharmaceutical and Biomedical Research :

    • In pharmaceutical research, 2'-Bromoacetanilide derivatives are utilized. For instance, p-Bromoacetanilide, a derivative, was used to study the vaporization of analgesics in the pharmaceutical industry (Vecchio et al., 2004).
    • The compound has applications in the synthesis of new 4-(4-acetamidophenylazo)thiophene scaffolds and evaluating their anti-oxidant activity (Abdel‐Latif et al., 2018).
    • It is also used in the study of liver acetyl-CoA. Arylamine N-acetyltransferase, providing insights into enzyme activity and inhibition (Andres et al., 1988).
  • Chemical Synthesis and Material Science :

    • 2'-Bromoacetanilide plays a role in the palladium-catalyzed cross-coupling reaction for the production of substituted indoles, used in material science (Kasahara et al., 1989).
    • It is involved in double carbon-carbon bond formations via radical reactions, which are significant in organic synthesis (Togo & Kikuchi, 1988).
  • Green Chemistry and Education :

    • In green chemistry, 2'-Bromoacetanilide is synthesized using environmentally safe methods, avoiding hazardous substances. This method is suitable for undergraduate chemistry experiments (Pasricha, 2021).
    • The compound is also used in introducing the concept of green synthesis in undergraduate laboratories, demonstrating the importance of eco-friendly chemical processes (Biswas & Mukherjee, 2017).

Safety And Hazards

2’-Bromoacetanilide may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with personal protective equipment/face protection and should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-(2-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBKUOHHOWQHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210330
Record name Acetamide, N-(2-bromophenyl)-
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Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Bromoacetanilide

CAS RN

614-76-6
Record name N-(2-Bromophenyl)acetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(2-bromophenyl)-
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Record name Acetamide, N-(2-bromophenyl)-
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Record name 2'-Bromoacetanilide
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Synthesis routes and methods I

Procedure details

2-Bromo-1-acetylaminobenzene was synthesized in the usual manner from 2-bromoaniline. That is, 150 ml of acetonitrile was added to 25.0 g of 2-bromoaniline, then 15.1 ml of glacial acetic acid was added thereto, and the reaction mixture was heated under reflux for 2 hours. After bringing its temperature to room temperature, 300 ml of ethyl acetate was added thereto, and after the resulting mixture was washed with water twice, the solvent was distilled off, and recrystallization of the crude crystals from a hexane/ethyl acetate solvent mixture was carried out, to obtain 23.2 g (yield: 75%) of 2-bromo-1-acetylaminobenzene.
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Synthesis routes and methods II

Procedure details

To a solution of 2-bromophenylamine (1.0 equiv.) in DCM (0.2 M) was added acetyl chloride (1.5 M) at 0° C. The resulting mixture was stirred at this temperature overnight. 1 N hydrochloric acid (0.4 equiv.) was added to quench the reaction. The mixture was extracted with DCM and sodium bicarbonate and the combined organic layers were washed with brine, dried over sodium sulfate, concentrated and triturated from 16% ethyl acetate in petroleum ether to give the desired product (73% yield) as a white power. 1H-NMR (400 MHz, DMSO-d6) δ (ppm) 8.33-8.31 (m, 1H), 7.61 (br, 1H), 7.54-7.52 (m, 1H), 7.33-7.26 (m, 1H), 6.99-6.95 (m, 1H), 2.24 (s, 3H); MS (ESI) m/z 203.2 [M+H]+.
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Yield
73%

Synthesis routes and methods III

Procedure details

A solution of 2-bromoaniline (22.0 g, 12.8 mmol), acetic anhydride (13.06 g, 12.8 mmol) and a catalytic amount of DMAP in CH2Cl2 (100 mL) was stirred at 0° C. The mixture was slowly warmed to room temperature and stirred overnight. The reaction mixture was washed with saturated aqueous NaHCO3 solution and concentrated. The residue was triturated with hexanes/CH2Cl2, the solid was filtered and rinsed with hexanes to give aa (25.4 g, 92.8%). HPLC Rt=1.523 min.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
116
Citations
HW Johnson Jr, Y Iwata - The Journal of Organic Chemistry, 1971 - ACS Publications
… The yield of 2-bromoacetanilide obtained after two crystalliza… mg of substituted 2-bromoacetanilide, a 10% mole excess … to 30 hr dependingupon the 2-bromoacetanilide derivative used. …
Number of citations: 6 pubs.acs.org
S Some, JK Ray, MG Banwell, MT Jones - Tetrahedron letters, 2007 - Elsevier
… Analogous cross-coupling of 2-bromoacetanilide (6) with 2 affords products of type 7 that undergo in situ and K 2 CO 3 -mediated cyclization to give the same types of quinolines (5). …
Number of citations: 54 www.sciencedirect.com
JT Myers, JM Hanna Jr - Tetrahedron letters, 2012 - Elsevier
… existing methods suffer from low yields or limited scope, we decided to explore the palladium-catalyzed direct arylation of pyridine N-oxide (2) with an appropriate 2-bromoacetanilide (3…
Number of citations: 22 www.sciencedirect.com
NW Gilman, P Levitan… - The Journal of Organic …, 1973 - ACS Publications
The reaction of a variety of 2-bromoacetanilides with amines has been shown to lead to an intramolecular nucleophilic aromatic rearrangement, analogous to the Smiles rearrangement. …
Number of citations: 24 pubs.acs.org
Y Yang, AB Hörnfeldt… - Journal of heterocyclic …, 1989 - Wiley Online Library
… When 2-bromoaniline was converted to 2-bromoacetanilide by acetylation, the product should be more active than the amino derivative, since the oxidative insertion of palladium fol…
Number of citations: 37 onlinelibrary.wiley.com
H Wu, L Dombrovsky, W Tempel, F Martin… - Journal of Biological …, 2007 - ASBMB
… We then solved wild-type NAT1 with covalently bound 2-bromoacetanilide and the NAT2-CoA complex by molecular replacement and refined them to 1.8- and 1.9-Å resolution, …
Number of citations: 143 www.jbc.org
RJ Sundberg - Progress in Heterocyclic Chemistry, 1990 - Elsevier
… Palladium-catalyzed cross coupling of 2-bromoacetanilide or 2-(trifluoromethylsulfonyloxy) acetanilides with alkynyltrialkyl stannanes provides good yields of 2-alkynylacetanilides. …
Number of citations: 2 www.sciencedirect.com
SA Lebedev, YP Leonova, SS Berestova… - J. Org. Chem. USSR …, 1988 - osti.gov
… N-Acetylskatole was obtained with a yield of 50% from N-allyl-2-bromoacetanilide by intramolecular cyclization in the presence of Od(OAc)/sub 2/ as catalyst. …
Number of citations: 3 www.osti.gov
N Zheng, KW Anderson, X Huang… - Angewandte …, 2007 - Wiley Online Library
… The coupling of 2-bromoacetanilide 5 and p-toluidine 6 was studied as a model system for … One common side reaction was the reduction of 2-bromoacetanilide 5 to acetanilide 9. …
Number of citations: 163 onlinelibrary.wiley.com
AA Cant, R Bhalla, SL Pimlott… - Chemical …, 2012 - pubs.rsc.org
… investigating the iodination of 2-bromoacetanilide. Iodination of … Initially, 2-bromoacetanilide was heated to 140 C with nickel … nickel-catalysed iodination reaction of 2-bromoacetanilide …
Number of citations: 79 pubs.rsc.org

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